2-(4-Chloro-2-methylphenoxy)propionyl chloride

Description

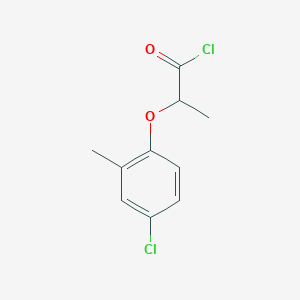

2-(4-Chloro-2-methylphenoxy)propionyl chloride is a reactive acid halide characterized by its electrophilic nature, enabling efficient acylation reactions with nucleophiles such as amines and alcohols . The compound features a phenoxy group substituted with a chlorine atom at the para position and a methyl group at the ortho position (Figure 1), which enhances its electronic effects and stabilizes intermediates during synthesis . It exhibits significant solubility in non-polar solvents (e.g., dichloromethane, toluene), facilitating its use in organic synthesis and industrial applications .

Properties

IUPAC Name |

2-(4-chloro-2-methylphenoxy)propanoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O2/c1-6-5-8(11)3-4-9(6)14-7(2)10(12)13/h3-5,7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVWRXFFNZFVAJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through the reaction of 4-chloro-2-methylphenol with propionyl chloride in the presence of a suitable catalyst, such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the propionyl chloride.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques are employed to ensure the efficient production of high-quality 2-(4-Chloro-2-methylphenoxy)propionyl chloride.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Chloro-2-methylphenoxy)propionyl chloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines are used in substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids and their derivatives.

Reduction: Alcohols and other reduced derivatives.

Substitution: Various substituted phenols and amines.

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C10H10Cl2O2

- Molecular Weight : 235.09 g/mol

- CAS Number : 4878-28-8

The compound features a chlorinated phenoxy group, which contributes to its biological activity, particularly in herbicidal applications.

Herbicide Development

One of the primary applications of 2-(4-Chloro-2-methylphenoxy)propionyl chloride is in the synthesis of herbicides. It is a precursor for various chlorophenoxy herbicides, including:

- MCPA (4-chloro-2-methylphenoxyacetic acid) : Used for controlling broadleaf weeds in cereal crops.

- MCPP (mecoprop) : Effective against dicotyledonous weeds.

- MCPB (4-chloro-2-methylphenoxybutyric acid) : Utilized for weed control in grasslands and cereals.

These herbicides function by mimicking natural plant hormones, leading to uncontrolled growth and eventual plant death, making them effective in agricultural applications .

Pharmaceutical Applications

In addition to its use in agrochemicals, this compound serves as an intermediate in the synthesis of various pharmaceuticals. Its reactive nature allows it to participate in coupling reactions to form more complex organic molecules. This versatility is crucial for developing new drugs and therapeutic agents .

Case Study 1: Herbicide Efficacy

Research has demonstrated the effectiveness of herbicides derived from this compound. A study involving field trials showed that MCPA significantly reduced weed biomass compared to untreated controls, confirming its utility in agricultural practices .

Case Study 2: Toxicological Assessments

Toxicological evaluations indicate that while this compound exhibits some level of toxicity to aquatic organisms, its environmental impact can be managed through proper application techniques and adherence to safety guidelines. The compound is classified as having low bioaccumulation potential, making it a viable option for agricultural use when applied responsibly .

Table: Comparison of Herbicides Derived from this compound

| Herbicide | Active Ingredient | Target Weeds | Application Rate |

|---|---|---|---|

| MCPA | 4-chloro-2-methylphenoxyacetic acid | Broadleaf weeds | 1-3 L/ha |

| MCPP | Mecoprop | Dicotyledonous weeds | 0.5-1 L/ha |

| MCPB | 4-chloro-2-methylphenoxybutyric acid | Grasslands and cereals | 0.5-1 L/ha |

Mechanism of Action

The mechanism by which 2-(4-Chloro-2-methylphenoxy)propionyl chloride exerts its effects involves its interaction with molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Key Properties

- Reactivity : High electrophilicity due to the electron-withdrawing chlorine substituent and the acid chloride functional group.

- Applications : Used as an intermediate in agrochemicals, pharmaceuticals, and polymer synthesis .

- Handling : Requires strict safety protocols (e.g., inert atmospheres, moisture-free conditions) to prevent hydrolysis or unintended reactions .

A comparative analysis of structurally and functionally related acid chlorides is provided below, highlighting differences in reactivity, applications, and hazards.

Table 1: Comparative Analysis of Acid Chlorides

Key Findings:

Structural Influence on Reactivity: The chlorine and methyl substituents on the phenoxy group of this compound enhance its electrophilicity compared to non-substituted analogs like propionyl chloride . Propionyl chloride (C₃H₅ClO) exhibits the highest reactivity due to the absence of bulky substituents, enabling rapid acylation but requiring stringent moisture control .

Solubility and Stability: The target compound’s solubility in non-polar solvents (e.g., toluene) contrasts with 3-phenoxypropionyl chloride, which has intermediate polarity due to its unsubstituted phenoxy group . Clofibric acid chloride shares structural similarities with the target compound but is stabilized by its methyl group, making it suitable for controlled esterification in drug synthesis .

Hazard Profiles: Propionyl chloride poses severe flammability and corrosion risks, requiring explosion-proof equipment .

Applications :

Biological Activity

2-(4-Chloro-2-methylphenoxy)propionyl chloride is a synthetic organic compound characterized by its unique chemical structure, which includes a chlorinated phenoxy group. This compound has garnered attention for its potential biological activities, particularly in the fields of microbiology and medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : C10H10ClO2

- Molecular Weight : 233.09 g/mol

- CAS Number : 2757688

The structure of this compound allows it to interact with various biological targets, making it a candidate for further research into its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This interaction can modulate biochemical pathways, leading to various physiological effects. The compound may act as an enzyme inhibitor or modulator, influencing cellular processes such as proliferation and apoptosis.

Antimicrobial Activity

Research indicates that compounds related to chlorophenoxy derivatives exhibit significant antimicrobial properties. For instance, studies have shown that chlorophenoxy herbicides can inhibit the growth of various bacteria, including both gram-positive and gram-negative strains. The following table summarizes the antimicrobial activity observed in related compounds:

| Compound Name | Target Organism | Activity Level |

|---|---|---|

| MCPA | Staphylococcus aureus | Moderate |

| MCPA | Escherichia coli | Low |

| 4-Chlorophenol | Pseudomonas aeruginosa | High |

Cytotoxicity Studies

Cytotoxicity assessments have been conducted on compounds similar to this compound, revealing varying degrees of toxicity against cancer cell lines. A study evaluating a series of chlorophenoxy derivatives found that certain structures exhibited submicromolar activity against cancer cells while maintaining low cytotoxicity towards primary mammalian cells.

Case Studies

- Intentional Self-Poisoning with MCPA : A study involving 181 patients who intentionally poisoned themselves with MCPA (a related chlorophenoxy compound) indicated that while most patients experienced mild toxicity, severe outcomes such as cardiorespiratory arrest were noted. This highlights the potential risks associated with compounds in this chemical class .

- Antimicrobial Efficacy : In another study, a series of chlorinated compounds showed effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that derivatives of this compound may also possess similar antimicrobial properties .

ADMET Properties

The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile is crucial for evaluating the potential therapeutic applications of any compound. Preliminary studies suggest that derivatives similar to this compound have favorable ADMET characteristics, indicating good absorption and moderate distribution within biological systems.

Summary Table of ADMET Properties

| Property | Value |

|---|---|

| Absorption | High |

| Distribution | Moderate |

| Metabolism | Phase I & II |

| Excretion | Renal |

| Toxicity | Low to Moderate |

Q & A

Q. What are the critical safety protocols for handling 2-(4-Chloro-2-methylphenoxy)propionyl chloride in laboratory settings?

Methodological Answer:

- Engineering Controls: Use local exhaust ventilation for single-exposure hazards and enclosed systems for corrosive handling .

- Personal Protective Equipment (PPE): Nitrile or natural rubber gloves and Tyvek® clothing are recommended to prevent skin permeation. Respiratory protection is required if airborne concentrations exceed safe limits .

- Emergency Measures: Equip labs with eyewash stations and emergency showers. Spills must be cleaned using HEPA-filter vacuums or wet methods to avoid dust dispersion .

- Training: Compliance with OSHA standards (29 CFR 1910.120 and 1910.132) for hazardous waste handling and PPE use is mandatory .

Q. How should this compound be stored to ensure stability and prevent degradation?

Methodological Answer:

- Storage Conditions: Store in airtight containers in cool (<25°C), dry, and well-ventilated areas. Avoid exposure to moisture, which can hydrolyze the compound .

- Incompatibilities: Separate from strong acids (e.g., HCl, H₂SO₄), bases (e.g., NaOH), and reactive metals (e.g., Na, Mg) to prevent violent reactions .

- Ignition Prevention: Prohibit open flames or sparks in storage areas due to flammability risks when dissolved in combustible carriers .

Q. What analytical techniques are suitable for quantifying this compound in reaction mixtures?

Methodological Answer:

- Chromatography: Use reverse-phase HPLC with UV detection (λ = 210–230 nm) or GC-MS with derivatization (e.g., silylation) for volatile derivatives .

- Spectroscopy: FT-IR can identify the carbonyl stretch (~1750 cm⁻¹) and C-Cl bonds (~750 cm⁻¹). NMR (¹H, ¹³C) confirms structural integrity via characteristic shifts (e.g., methylphenoxy protons at δ 6.8–7.2 ppm) .

- Calibration Standards: Prepare solutions in acetonitrile or acetone (100 µg/mL) to avoid solvent interference .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing this compound from its precursor acid?

Methodological Answer:

- Catalyst Selection: Chlorosulfonic acid enhances chlorination efficiency by activating the propionic acid precursor. A 6:100 (w/w) catalyst-to-precursor ratio maximizes yield .

- Gas Flow Rates: Maintain Cl₂ flow at 60 L/h with O₂ as a side-reaction inhibitor (Cl₂:O₂ molar ratio = 55:100) to suppress over-chlorination .

- Temperature Control: Conduct reactions at 40°C to balance kinetics and selectivity, achieving >97% yield within 3 hours .

Q. What strategies mitigate data contradictions in toxicological assessments of this compound?

Methodological Answer:

- Dose-Response Studies: Resolve discrepancies in reproductive toxicity (e.g., teratogenicity in animals vs. inconclusive human data) by conducting in vitro assays (e.g., zebrafish embryotoxicity) alongside OECD 414 guidelines .

- Exposure Monitoring: Use LC-MS/MS to quantify systemic absorption in dermal vs. inhalation exposure models, addressing conflicting reports on anemia and nephrotoxicity .

- Meta-Analysis: Cross-reference IRIS, IARC, and EPA hazard classifications to reconcile occupational exposure limits (OELs) with experimental LC₅₀ data .

Q. How does the compound’s reactivity vary under different solvent systems, and how can this be exploited in synthetic applications?

Methodological Answer:

- Polar Aprotic Solvents: In DMF or DMSO, the chloride acts as a potent acylating agent for phenolic substrates (e.g., anisole → 4-methoxypropiophenone) with InCl₃ catalysis .

- Hydrophobic Media: In toluene, reactivity shifts toward esterification with hindered alcohols (e.g., tert-pentylphenol derivatives), requiring phase-transfer catalysts like tetrabutylammonium bromide .

- Kinetic Profiling: Use stopped-flow IR to monitor reaction rates and intermediate stability, optimizing solvent choice for target functionalization .

Q. What advanced spectroscopic methods can elucidate degradation pathways of this compound under environmental conditions?

Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS): Identify hydrolysis products (e.g., 2-(4-Chloro-2-methylphenoxy)propionic acid) and photolytic byproducts via exact mass matching .

- X-ray Crystallography: Resolve crystal structures of degradation intermediates to confirm bond cleavage sites .

- Environmental Simulation: Use UV-visible spectroscopy to track degradation kinetics in aqueous buffers (pH 4–9) under controlled light exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.